molecular formula C12H18Cl2N4 B1532272 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 1251924-83-0

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1532272
CAS No.: 1251924-83-0
M. Wt: 289.2 g/mol
InChI Key: KUJXFHWRHRDCBZ-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact salt are not available, its core structure is closely related to a known class of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Research on analogous structures has shown that such compounds can concentration-dependently inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in cellular models like LPS/ATP-stimulated human macrophages . The proposed mechanism of action for related compounds involves binding to the NLRP3 protein, potentially attenuating its ATPase activity and preventing the conformational changes necessary for inflammasome assembly and activation . This makes the 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine scaffold a valuable tool for researchers investigating the pathophysiology of inflammatory diseases and exploring new therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12;;/h1-4,9H,5-8,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJXFHWRHRDCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride generally proceeds through the following stages:

  • Formation of the benzimidazole ring system.
  • Attachment of the piperidin-4-amine substituent at the 1-position of the benzimidazole.
  • Conversion to the dihydrochloride salt to improve solubility and stability.

Preparation of the Benzimidazole Core

The benzimidazole ring is commonly synthesized by cyclization of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or catalytic conditions. For example, condensation of o-phenylenediamine with formic acid or aldehydes yields the benzimidazole nucleus. This step often requires:

  • Acidic medium (e.g., acetic acid or hydrochloric acid).
  • Elevated temperatures (typically 80–120°C).
  • Catalysts or dehydrating agents to facilitate ring closure.

Salt Formation: Preparation of the Dihydrochloride

The free base of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically:

  • Ethanol or isopropanol as solvent.
  • Stoichiometric amounts of HCl gas or aqueous HCl solution.
  • Controlled temperature to precipitate the dihydrochloride salt as a crystalline solid.

This salt form enhances the compound’s aqueous solubility and stability, which is crucial for pharmaceutical applications.

Alternative Synthetic Strategies and Optimization

  • Nucleophilic substitution reactions using tert-butyl protected piperidine derivatives followed by deprotection have been reported to afford intermediates that can be further functionalized to the target compound.
  • Use of diphenyl cyanocarbonimidate for cyclization steps to form cyanoguanidine derivatives related to the benzimidazole ring has been demonstrated, which may be adapted for analog synthesis.
  • Reaction conditions such as solvent choice (DMF, dichloromethane), temperature (room temperature to 100°C), and reaction time are optimized to maximize yields and minimize by-products.
  • Purification involves recrystallization or chromatographic techniques to achieve high purity.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Reference
1 Benzimidazole formation o-Phenylenediamine + aldehyde or acid, acid catalyst, 80–120°C Benzimidazole core formation
2 Activation of acid intermediate SOCl2 or HOBt/HBTU, DIPEA, CH2Cl2 Acyl chloride or active ester
3 Coupling with piperidin-4-amine 1-(piperidin-4-yl)amine, base (DIPEA), RT to 40°C Formation of amide bond
4 Salt formation HCl in ethanol or isopropanol, controlled temp Dihydrochloride salt precipitation Standard pharmaceutical practice

Research Findings and Considerations

  • The use of hydroxybenzotriazole (HOBt) and HBTU as activating agents significantly improves coupling efficiency and reduces side reactions.
  • Deprotection steps (e.g., removal of tert-butyl carbamate protecting groups) are efficiently achieved using trifluoroacetic acid (TFA) in dichloromethane, facilitating the preparation of free amines for subsequent coupling.
  • The choice of solvent and temperature critically affects the yield and purity; for example, DMF is preferred for nucleophilic substitutions involving benzimidazole derivatives due to its polarity and ability to dissolve both reactants.
  • The final dihydrochloride salt exhibits improved physicochemical properties suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NLRP3 Inhibition

Recent studies have highlighted the potential of this compound as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. NLRP3 is involved in inflammatory responses, and its inhibition can be beneficial in treating diseases characterized by excessive inflammation, such as autoimmune disorders and certain cancers.

  • Case Study : A series of derivatives based on the benzodiazole-piperidine scaffold were synthesized and evaluated for their ability to inhibit IL-1β release from LPS/ATP-stimulated human macrophages. Compounds demonstrated significant inhibition rates, with some achieving up to 39.2% inhibition at specific concentrations .

Anti-Pyroptotic Activity

The compound has shown promise in preventing pyroptosis, a form of programmed cell death associated with inflammation.

  • Data Table :
    CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
    Compound 124.9 ± 6.319.4 ± 0.4
    Compound 239.2 ± 6.620.3 ± 1.3
    Compound 335%18–21%

This data indicates that structural modifications can enhance the anti-inflammatory properties of the compound, making it a candidate for further research .

Anticancer Properties

The benzodiazole moiety is known for its anticancer properties, making derivatives of this compound potential candidates for cancer therapy.

  • Research Findings : Compounds derived from this scaffold have been tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in malignant cells while sparing normal cells .

Synthesis and Structural Modifications

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride involves several steps that allow for structural modifications leading to enhanced biological activity.

Synthetic Pathway

The initial synthesis involves coupling piperidine derivatives with benzimidazole precursors under controlled conditions to yield the desired product with high purity and yield .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine Dihydrochloride
  • Structural Difference : Replaces benzimidazole’s nitrogen with sulfur, forming a benzothiazole ring.
  • Impact : Increased lipophilicity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity compared to benzimidazole. Predicted to exhibit distinct pharmacokinetic profiles, such as enhanced membrane permeability .
  • Molecular Formula : C₁₂H₁₅N₃S·2HCl (vs. C₁₁H₁₃N₄·2HCl for the target compound).
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)
  • Structural Difference : Benzoxazole (oxygen-containing heterocycle) linked via a methylene group to piperidine.
  • The 4-methoxyphenyl substitution may improve CNS penetration due to increased lipophilicity .

Substituent Modifications

1-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole Dihydrochloride
  • Structural Difference : Trifluoromethyl (-CF₃) substituent on benzimidazole and a methylene linker between piperidine and benzimidazole.
  • The methylene spacer increases conformational flexibility .
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride
  • Structural Difference : Fluorinated benzyl group instead of benzimidazole.
  • The absence of a fused heterocycle reduces planarity, limiting stacking interactions .

Salt Form and Solubility

  • Target Compound (Dihydrochloride): High aqueous solubility (due to two HCl counterions) compared to mono-hydrochloride salts (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride, CAS: 57645-56-4) .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 20662-53-7
  • Molecular Formula : C12H16N3O·2HCl
  • Molecular Weight : 276.24 g/mol

The compound exhibits multiple biological activities primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, derivatives of benzodiazoles often target the Aurora kinase family, which plays a crucial role in cell cycle regulation.
  • Antitumor Activity : Research indicates that compounds similar to 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine demonstrate cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the nanomolar range for related compounds against tumor cells such as HCT116 and KMS-12 BM .
  • Neuroprotective Effects : Some studies suggest that benzodiazole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target/Cell Line IC50 Value (µM) Reference
AntitumorHCT116 (colon cancer)0.64
AntiproliferativeKMS-12 BM (myeloma)1.4
Aurora Kinase InhibitionAurora A/B<0.05
NeuroprotectionNeuronal cellsNot specifiedGeneral literature

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of benzodiazole derivatives, a compound structurally related to 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine was tested against several cancer cell lines. The results indicated significant growth inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of benzodiazole derivatives. The study highlighted that these compounds could reduce apoptosis in neuronal cells subjected to oxidative stress, indicating a promising avenue for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride?

Answer: The synthesis typically involves multi-step reactions starting with a benzodiazole derivative (e.g., 1H-1,3-benzodiazole) and a piperidine precursor. Key steps include:

Nucleophilic substitution : Reacting a benzodiazolyl halide with piperidin-4-amine.

Salt formation : Treating the freebase with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability .
Optimization may involve solvent selection (e.g., DMF or dichloromethane), temperature control, and catalysts (e.g., palladium for coupling reactions) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton and carbon environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm and benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion for the freebase and [M+2HCl] for the salt) .

Q. What solubility and stability considerations are critical for experimental design?

Answer:

  • Solubility : The dihydrochloride salt improves aqueous solubility, but solubility in organic solvents (e.g., DMSO) should be tested for stock solutions. Conduct pH-dependent solubility studies to ensure compatibility with biological buffers .
  • Stability : Perform accelerated stability testing under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) to determine storage conditions .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Emergency measures : Refer to SDS guidelines for spills or exposure (e.g., rinse skin with water for 15 minutes if contaminated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Computational modeling : Use reaction path search algorithms (e.g., density functional theory) to predict transition states and optimize reaction parameters .
  • High-throughput screening : Test solvent/catalyst combinations (e.g., Pd/C for hydrogenation) and reaction times .
  • Process automation : Implement flow chemistry for precise control of temperature and reagent addition .

Q. How can contradictions in reported biological activity data be resolved?

Answer:

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Orthogonal methods : Cross-validate results with techniques like SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Batch variability analysis : Check compound purity and salt stoichiometry across studies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog synthesis : Modify substituents on the benzodiazole (e.g., electron-withdrawing groups) and piperidine (e.g., methyl groups at C3) to probe steric/electronic effects .
  • Biological testing : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Computational docking : Use molecular dynamics simulations to predict binding poses and affinity .

Q. What computational strategies predict biological targets and mechanisms of action?

Answer:

  • QSAR modeling : Train models on datasets of similar piperidine derivatives to predict target classes (e.g., kinases, GPCRs) .
  • Pathway analysis : Integrate transcriptomic or proteomic data to identify downstream effects (e.g., MAPK/ERK signaling) .
  • Network pharmacology : Map compound-target interactions to identify polypharmacology or off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
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1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride

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